molecular formula C14H12N2O2 B3824309 2-(1H-benzimidazol-2-ylmethoxy)phenol

2-(1H-benzimidazol-2-ylmethoxy)phenol

Cat. No.: B3824309
M. Wt: 240.26 g/mol
InChI Key: NLWXPSUAGPROBJ-UHFFFAOYSA-N
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Description

2-(1H-benzimidazol-2-ylmethoxy)phenol is a heterocyclic aromatic compound that features a benzimidazole moiety fused with a phenol group. This compound is part of the benzimidazole family, which is known for its diverse biological and pharmacological activities. Benzimidazoles are widely studied due to their structural similarity to naturally occurring nucleotides, making them significant in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-benzimidazol-2-ylmethoxy)phenol typically involves the condensation of ortho-phenylenediamine with benzaldehyde derivatives. One common method includes the use of sodium metabisulphite as an oxidation agent in a solvent mixture under mild conditions. The reaction yields benzimidazole derivatives, which can be further modified to obtain the desired compound .

Industrial Production Methods

Industrial production of benzimidazole derivatives often involves large-scale synthesis using similar condensation reactions. The process is optimized for high yield and efficiency, with careful control of reaction conditions such as temperature, solvent choice, and purification steps to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(1H-benzimidazol-2-ylmethoxy)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzimidazole derivatives, which can exhibit different biological activities depending on the nature of the substituents .

Scientific Research Applications

2-(1H-benzimidazol-2-ylmethoxy)phenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1H-benzimidazol-2-ylmethoxy)phenol involves its interaction with various molecular targets. The benzimidazole moiety can bind to enzymes and receptors, inhibiting their activity. This interaction can disrupt cellular processes, leading to antimicrobial or anticancer effects. The phenol group can also participate in hydrogen bonding and other interactions, enhancing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1H-benzimidazol-2-ylmethoxy)phenol is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This structural feature can enhance its ability to interact with specific molecular targets, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

2-(1H-benzimidazol-2-ylmethoxy)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O2/c17-12-7-3-4-8-13(12)18-9-14-15-10-5-1-2-6-11(10)16-14/h1-8,17H,9H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLWXPSUAGPROBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)COC3=CC=CC=C3O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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